3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 2-methoxybenzyl group at position 3 and an azetidine-1-carboxamide moiety linked to a 2-(trifluoromethyl)phenyl group. The 1,2,4-oxadiazole ring is electron-deficient, enhancing stability and enabling π-π interactions in biological systems .
Properties
IUPAC Name |
3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-30-17-9-5-2-6-13(17)10-18-26-19(31-27-18)14-11-28(12-14)20(29)25-16-8-4-3-7-15(16)21(22,23)24/h2-9,14H,10-12H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLIGVPFCQFBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a hybrid molecule that incorporates the oxadiazole moiety, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: C19H18F3N3O2
- Molecular Weight: 373.36 g/mol
- CAS Number: [Not specified in the search results]
This compound features a 1,2,4-oxadiazole ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specifically, the incorporation of the oxadiazole ring enhances the compound's ability to inhibit key enzymes involved in cancer progression.
Anticancer Activity
A review of recent studies highlights that compounds containing the oxadiazole scaffold show significant anticancer potential. They operate through various mechanisms such as:
- Inhibition of Enzymes: Targeting enzymes like thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis: Many oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating apoptotic pathways .
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
Case Studies and Research Findings
-
Cytotoxicity Studies:
Recent studies have demonstrated that similar oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The specific compound discussed may exhibit comparable potency due to structural similarities. -
Mechanism-Based Approaches:
A study highlighted that oxadiazole derivatives could effectively inhibit telomerase activity, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells . -
Molecular Docking Studies:
Molecular docking analyses indicate strong interactions between oxadiazole compounds and target proteins involved in cancer progression. These studies suggest that modifications to the oxadiazole structure can enhance binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogues
Analysis of Structural Variations
- Oxadiazole Substitution : The target compound’s 2-methoxybenzyl group (electron-donating) contrasts with Z9’s 4-methoxyphenyl, which may alter electronic distribution and binding affinity . Flutolanil lacks an oxadiazole but shares the trifluoromethylphenyl group, critical for agrochemical stability .
- Core Heterocycles: The azetidine ring in the target compound introduces rigidity compared to Z9’s cyclopentyl or the patent compound’s morpholinoethyl group. This strain may enhance selectivity in target binding .
- Functional Groups : The trifluoromethyl group is a common feature in the target compound and flutolanil, suggesting shared resistance to oxidative metabolism .
Functional Group Analysis and Pharmacological Implications
- 1,2,4-Oxadiazole : Enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-stacking .
- Trifluoromethylphenyl Group : Increases hydrophobicity and improves membrane permeability, a trait leveraged in both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .
- Azetidine vs. Larger Rings : The four-membered azetidine may reduce off-target effects compared to bulkier rings (e.g., Z9’s cyclopentyl) by restricting conformational flexibility .
Preparation Methods
Cyclization of Acylthiosemicarbazides
Acylthiosemicarbazides serve as versatile intermediates for oxadiazole synthesis. For example, reacting 2-methoxybenzylamine with carbon disulfide in a basic alcoholic medium generates a thiosemicarbazide intermediate, which undergoes cyclization using iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as oxidizing agents. This method yields 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-thiol, which can be further functionalized.
Example Conditions :
One-Pot Synthesis Using 1,1'-Carbonyldiimidazole (CDI)
CDI-mediated coupling offers a streamlined approach. A mixture of 2-methoxybenzyl hydrazine and a carboxylic acid derivative (e.g., azetidine-1-carbonyl chloride) in tetrahydrofuran (THF) reacts with CDI and triphenylphosphine to form the oxadiazole ring via dehydration. This method avoids harsh conditions and improves atom economy.
Optimized Parameters :
Azetidine Carboxamide Synthesis
Ring-Closing via Nucleophilic Substitution
Azetidine rings are synthesized from γ-chloroamines or β-amino alcohols. For instance, treating N-(2-(trifluoromethyl)phenyl)-3-bromopropanamide with sodium hydride in dimethylformamide (DMF) induces cyclization to form the azetidine ring. Subsequent carboxylation using phosgene or triphosgene introduces the carboxamide group.
Key Steps :
Reductive Amination
An alternative route involves reductive amination of a β-keto ester with 2-(trifluoromethyl)aniline. For example, ethyl 3-aminobutyrate reacts with the aniline derivative under hydrogenation conditions (Pd/C, H₂) to form the azetidine core.
Conditions :
Fragment Coupling and Final Assembly
Nucleophilic Aromatic Substitution
The oxadiazole and azetidine fragments are coupled via nucleophilic substitution. For instance, 5-(2-methoxybenzyl)-1,3,4-oxadiazol-2-amine reacts with N-(2-(trifluoromethyl)phenyl)azetidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine).
Reaction Profile :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling enables the integration of aromatic groups. A boronic ester derivative of the oxadiazole reacts with a halogenated azetidine carboxamide using Pd(PPh₃)₄ as a catalyst.
Optimized Conditions :
Data Tables: Synthetic Routes and Yields
Scalability and Industrial Considerations
The patent literature highlights the importance of solvent selection and crystallization for industrial-scale synthesis. For example, using a THF/water mixture for final purification improves yield and purity (95%) while reducing costs. Additionally, replacing toxic phosgene with safer alternatives (e.g., ethyl chloroformate) enhances process sustainability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. The azetidine carboxamide moiety is introduced through nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based reagents). Critical steps include protecting group strategies for the 2-methoxybenzyl and trifluoromethylphenyl groups to prevent side reactions. Reaction conditions often require anhydrous solvents (e.g., DMF or acetonitrile) and controlled temperatures (e.g., 60–80°C) .
- Data Note : Yields for intermediate steps (e.g., oxadiazole ring formation) range from 40% to 70%, with final product purity >95% confirmed by HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of the methoxybenzyl, trifluoromethylphenyl, and azetidine groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. Infrared (IR) spectroscopy identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Data Note : NMR chemical shifts for the azetidine protons typically appear at δ 3.5–4.0 ppm, while the trifluoromethyl group shows a distinct ¹⁹F signal at δ -60 to -65 ppm .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodology : Solubility is tested in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 1–12). Stability studies involve HPLC monitoring under varying temperatures (4°C, 25°C, 40°C) and light exposure.
- Data Note : The compound is highly soluble in DMSO (>50 mg/mL) but unstable in aqueous solutions at pH >9 due to hydrolysis of the oxadiazole ring. Storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology : Replace the 2-methoxybenzyl group with electron-withdrawing/donating substituents (e.g., nitro, chloro) and evaluate changes in target binding (e.g., via surface plasmon resonance). Modify the azetidine ring to pyrrolidine or piperidine to assess conformational effects. Use molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs) .
- Data Contradiction : While trifluoromethyl groups generally enhance metabolic stability, some analogs show reduced solubility, complicating in vivo testing .
Q. What strategies resolve conflicting data in biological assays (e.g., IC₅₀ variability across studies)?
- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity via orthogonal techniques (HPLC, LC-MS). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics independently .
- Case Example : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.0 µM) may arise from differences in protein batch purity or solvent (DMSO vs. saline) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodology : Administer via intravenous and oral routes in rodent models, with LC-MS/MS quantification in plasma. Assess bioavailability, half-life, and metabolite formation (e.g., oxidative degradation of the oxadiazole ring). Use microsomal stability assays to predict hepatic clearance .
- Data Note : Preliminary PK data show low oral bioavailability (<20%) due to first-pass metabolism, necessitating prodrug strategies .
Experimental Design Considerations
| Parameter | Recommended Approach | Key References |
|---|---|---|
| Synthetic Yield | Optimize cyclization step with microwave-assisted synthesis | |
| Biological Assays | Use FRET-based assays for real-time target engagement | |
| Toxicity Screening | Perform Ames test and hERG channel inhibition assays early |
Critical Data Contradictions and Resolutions
- Contradiction : Conflicting reports on oxadiazole ring stability in acidic conditions.
- Resolution : Stability is pH-dependent; use buffered solutions (pH 5–7) for biological assays to prevent degradation .
- Contradiction : Variability in cytotoxicity (e.g., IC₅₀ ranges from 1–10 µM across cell lines).
- Resolution : Normalize data to cell line-specific proliferation rates and validate with clonogenic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
